eIF4A3-IN-1q

Beschreibung

eIF4A3-IN-1 (CAS: 2095486-67-0) is a selective inhibitor of eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase involved in mRNA splicing and nonsense-mediated decay (NMD). Developed by MedChemExpress LLC, it has a molecular formula of C₂₉H₂₃BrClN₅O₂ (MW: 588.88) and a purity of 99.96%. It is primarily used in biomedical research for studying RNA metabolism and cancer therapeutics due to its role in blocking eIF4A3-dependent RNA remodeling .

Eigenschaften

Molekularformel |

C29H21BrClF3N4O3 |

|---|---|

Molekulargewicht |

645.9 g/mol |

IUPAC-Name |

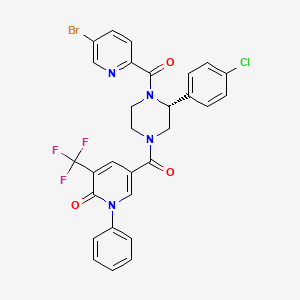

5-[(3R)-4-(5-bromopyridine-2-carbonyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-1-phenyl-3-(trifluoromethyl)pyridin-2-one |

InChI |

InChI=1S/C29H21BrClF3N4O3/c30-20-8-11-24(35-15-20)28(41)37-13-12-36(17-25(37)18-6-9-21(31)10-7-18)26(39)19-14-23(29(32,33)34)27(40)38(16-19)22-4-2-1-3-5-22/h1-11,14-16,25H,12-13,17H2/t25-/m0/s1 |

InChI-Schlüssel |

GODSKPATKZSZMU-VWLOTQADSA-N |

Isomerische SMILES |

C1CN([C@@H](CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br |

Kanonische SMILES |

C1CN(C(CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-1q involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of eIF4A3-IN-1q would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: eIF4A3-IN-1q undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

eIF4A3-IN-1q has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of eIF4A3 in RNA splicing and gene expression.

Biology: Investigates the molecular mechanisms of eIF4A3 in cellular processes.

Medicine: Explores the potential therapeutic applications of eIF4A3 inhibition in cancer treatment.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Wirkmechanismus

eIF4A3-IN-1q exerts its effects by selectively inhibiting the activity of eIF4A3. This inhibition disrupts the formation of the exon junction complex, leading to alterations in RNA splicing and nonsense-mediated mRNA decay. The molecular targets and pathways involved include the PI3K–AKT–ERK1/2–P70S6K pathway, which plays a role in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Solubility : eIF4A3-IN-11’s higher oxygen content may improve aqueous solubility, though experimental validation is absent.

- Synthetic Accessibility: eIF4A3-IN-1’s halogenated structure may complicate synthesis compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.